molecular formula C13H20N4O B1445192 2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide CAS No. 878160-07-7

2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide

Cat. No. B1445192
CAS RN: 878160-07-7
M. Wt: 248.32 g/mol
InChI Key: VAWQXPPTNDFLCP-UHFFFAOYSA-N
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Description

2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide, otherwise known as MMPB, is a synthetic compound of the piperazine family. It is a benzamide derivative that has a wide range of uses in scientific research and laboratory experiments. It has been studied for its biochemical and physiological effects, as well as its mechanism of action. MMPB has been used for various applications, including drug development, drug delivery, and biotechnology.

Scientific Research Applications

Leukemia Treatment

“2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide” is a key component of Imatinib , which is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .

Inhibition of BCR-ABL Fusion Protein

Imatinib is designed to inhibit the breakpoint cluster region (BCR)-Abelson (ABL) fusion protein . This fusion protein is caused by the Philadelphia chromosome abnormalities .

Apoptosis Inducer

Imatinib is also used as a potent apoptosis inducer . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, which is crucial for eliminating damaged cells.

Antineoplastic Agent

Imatinib serves as an antineoplastic agent . Antineoplastic agents are substances that inhibit the maturation and proliferation of malignant cells.

Treatment of Gastrointestinal Stromal Tumors (GISTs)

Imatinib is licensed for the treatment of gastrointestinal stromal tumors (GISTs) . GISTs are a rare type of cancer found in the digestive system, most often in the wall of the stomach.

Synthesis of Intermediates

A novel synthesis method has been developed for Imatinib and two of its intermediates . This method provides the final product Imatinib in good yield and high purity .

Other Types of Cancer Treatment

Imatinib is licensed for the treatment of other types of cancer by the US Food and Drug Administration (FDA) . This highlights the broad-spectrum application of “2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide” in cancer treatment.

Industrial Applications

Compounds similar to “2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide” have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have applications in juvenile hyperactivity treatment, cancer treatment, hypercholesterolemia treatment, and more .

properties

IUPAC Name

2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-15-13(18)11-9-10(3-4-12(11)14)17-7-5-16(2)6-8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWQXPPTNDFLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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